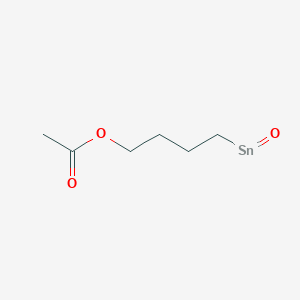
(3S)-3-Methylhept-1-yn-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Methylhept-1-yn-3-amine is an organic compound characterized by its unique structural features It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The compound’s specific configuration, denoted by the (3S) prefix, indicates the spatial arrangement of its atoms, making it a chiral molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methylhept-1-yn-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methylhept-1-yne and an appropriate amine source.
Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent unwanted side reactions. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the alkyne, followed by the addition of the amine source.
Catalysts: Transition metal catalysts, such as palladium or copper, may be employed to facilitate the coupling reaction between the alkyne and the amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-Methylhept-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with palladium on carbon, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Methylhept-1-yn-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (3S)-3-Methylhept-1-yn-3-amine exerts its effects depends on its interaction with molecular targets. The compound’s alkyne group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-Methylhept-1-yn-3-amine: The enantiomer of (3S)-3-Methylhept-1-yn-3-amine, differing only in the spatial arrangement of atoms.
3-Methylhept-1-yne: Lacks the amine group, making it less versatile in chemical reactions.
3-Methylheptan-1-amine: Contains a single bond instead of a triple bond, affecting its reactivity.
Uniqueness: this compound’s unique combination of a chiral center, an alkyne group, and an amine group makes it a valuable compound in both research and industrial applications. Its ability to undergo a wide range of chemical reactions and interact with biological targets sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
74808-01-8 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(3S)-3-methylhept-1-yn-3-amine |
InChI |
InChI=1S/C8H15N/c1-4-6-7-8(3,9)5-2/h2H,4,6-7,9H2,1,3H3/t8-/m1/s1 |
InChI-Schlüssel |
JWMHLPABPVLWNT-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@@](C)(C#C)N |
Kanonische SMILES |
CCCCC(C)(C#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


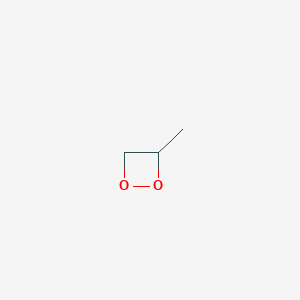

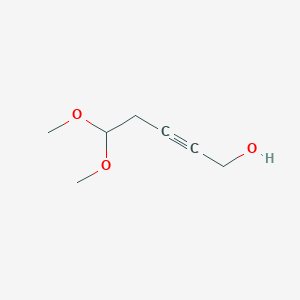


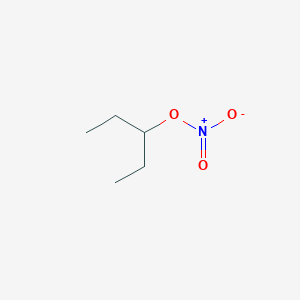





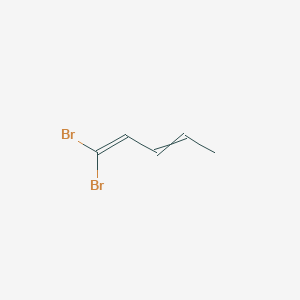
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
